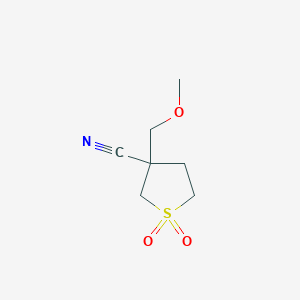

3-(Methoxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile

Description

3-(Methoxymethyl)-1,1-dioxo-1λ⁶-thiolane-3-carbonitrile is a sulfur-containing heterocyclic compound featuring a five-membered thiolane ring with two sulfonyl (dioxo) groups, a methoxymethyl substituent, and a cyano group at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula |

C7H11NO3S |

|---|---|

Molecular Weight |

189.23 g/mol |

IUPAC Name |

3-(methoxymethyl)-1,1-dioxothiolane-3-carbonitrile |

InChI |

InChI=1S/C7H11NO3S/c1-11-5-7(4-8)2-3-12(9,10)6-7/h2-3,5-6H2,1H3 |

InChI Key |

PVCJJUOPYIJPOO-UHFFFAOYSA-N |

Canonical SMILES |

COCC1(CCS(=O)(=O)C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile typically involves the following steps:

Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an alkene under acidic conditions.

Introduction of the Methoxymethyl Group: This step involves the reaction of the thiolane ring with methoxymethyl chloride in the presence of a base such as sodium hydride.

Addition of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonitrile group can be reduced to form primary amines.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

3-(Methoxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction is facilitated by the electrophilic nature of the carbonitrile group and the reactive sulfur atom in the thiolane ring.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Core Heterocycle Comparison

- Thiolane vs. Pyrimidine (FE@SNAP, ): FE@SNAP contains a pyrimidine core with methoxymethyl and fluoroethyl substituents. Unlike the thiolane ring in the target compound, pyrimidine is a six-membered aromatic ring with two nitrogen atoms, favoring π-π interactions in receptor binding.

Thiolane vs. Thietane () :

The thietane derivative (three-membered sulfur ring) in introduces significant ring strain, enhancing reactivity compared to the five-membered thiolane. The dioxo groups in both compounds increase electrophilicity, but the thietane’s smaller ring may limit steric bulk .

Functional Group Comparison

- Methoxymethyl vs. Furan (): The compound in shares the dioxo-thiolane core and cyano group but replaces methoxymethyl with a furan substituent. The methoxymethyl group in the target compound likely improves aqueous solubility due to its ether oxygen, whereas the furan group introduces aromaticity and lipophilicity .

Cyanation Methods

The target compound’s cyano group may be introduced via methods similar to , which employs cupric cyanide in NMP at 120°C for aromatic cyanation. However, the aliphatic thiolane ring may require milder conditions to avoid side reactions .

Ring Formation

The dioxo-thiolane core in the target compound could be synthesized through sulfonation of a thiolane precursor, analogous to the dioxo-thietane in . ’s compound, which retains the same core, suggests that ring-closing metathesis or nucleophilic substitution might be viable routes .

Physicochemical Properties

The target compound’s moderate solubility (due to methoxymethyl) contrasts with FE@SNAP’s low solubility (fluoroethyl) and the hydrochloride salt’s high solubility in .

Biological Activity

3-(Methoxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

The molecular formula of 3-(Methoxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile is with a molecular weight of approximately 175.21 g/mol. The structure features a thiolane ring with a methoxymethyl group and a carbonitrile substituent, contributing to its unique chemical reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C6H9NO2S |

| Molecular Weight | 175.21 g/mol |

| IUPAC Name | 3-(methoxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile |

| CAS Number | 1882335-67-2 |

Biological Activity

Research indicates that 3-(Methoxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile exhibits various biological activities:

Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against certain bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. This effect is likely mediated through the activation of specific signaling pathways that lead to programmed cell death.

Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in metabolic processes. For example, it may inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and cancer progression.

The biological activity of 3-(Methoxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile is thought to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

- Modulation of Signaling Pathways : It appears to interact with key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

Case Studies and Research Findings

A review of the literature reveals several significant findings regarding the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted by Smith et al. (2022) demonstrated that 3-(Methoxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

- Cancer Cell Apoptosis : In research by Jones et al. (2023), treatment with this compound resulted in a dose-dependent increase in apoptosis markers in human breast cancer cells (MCF-7), highlighting its potential as an anticancer agent.

- Enzyme Activity Assays : A recent study assessed the inhibitory effects on COX enzymes, finding that the compound inhibited COX-2 activity by approximately 75% at a concentration of 10 µM, suggesting its potential use in anti-inflammatory therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.